molecular formula C8H13NO2 B14791784 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one

6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14791784
M. Wt: 155.19 g/mol
InChI Key: DOWIECVPCFBNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a hydroxyl group at the 6th position and a methyl group at the 8th position on the azabicyclo[3.2.1]octane scaffold. Tropane alkaloids are known for their wide array of biological activities, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic precursor that contains all the required stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure with the desired stereochemistry .

Another method involves the desymmetrization of achiral tropinone derivatives. This process allows for the direct formation of the 8-azabicyclo[3.2.1]octane architecture with high stereochemical control .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the azabicyclo[3.2.1]octane scaffold play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for studying stereoselective reactions and developing new pharmaceuticals .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-5-7-2-6(10)3-9(5)4-8(7)11/h5,7-8,11H,2-4H2,1H3

InChI Key

DOWIECVPCFBNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(=O)CN1CC2O

Origin of Product

United States

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